molecular formula C17H11N3O6S B2909162 N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide CAS No. 922106-50-1

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide

Cat. No.: B2909162
CAS No.: 922106-50-1
M. Wt: 385.35
InChI Key: HMIXJFHIXHFVHG-UHFFFAOYSA-N
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Description

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is a synthetic chemical agent designed for research applications, particularly in the study of ligand-gated ion channels. This compound features a molecular architecture combining benzofuran, thiazole, and nitrofuran rings, a structure indicative of potential bioactivity. Compounds with thiazole scaffolds are recognized as privileged structures in medicinal chemistry and are found in numerous biologically active molecules and FDA-approved drugs . Specifically, research on N-(thiazol-2-yl)-benzamide analogs has identified them as a novel class of selective negative allosteric modators (NAMs) for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These analogs demonstrate non-competitive antagonism, potentially acting via state-dependent inhibition by targeting the transmembrane and/or intracellular domains of the receptor, making them valuable pharmacological tools for probing ZAC's physiological functions . Furthermore, the nitrofuran moiety present in this compound is a hallmark of nitroheterocyclic prodrugs, which have documented potential in anti-infective research . Researchers can utilize this chemical to investigate ion channel mechanisms, explore novel pathways in infectious diseases, and study the structure-activity relationships of complex heterocyclic compounds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O6S/c1-24-10-2-3-12-9(6-10)7-14(25-12)11-8-27-17(18-11)19-16(21)13-4-5-15(26-13)20(22)23/h2-8H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIXJFHIXHFVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide typically involves multi-step reactions. The synthetic route often starts with the preparation of the benzofuran and thiazole intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the coupling and purification processes .

This includes optimizing reaction conditions to improve yield and purity while ensuring cost-effectiveness and safety in an industrial setting .

Chemical Reactions Analysis

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s interactions with different biomolecules .

Comparison with Similar Compounds

(a) N-(5-Ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide

  • Structure : Benzofuran-thiazol hybrid with a carbohydrazide substituent (vs. carboxamide in the target compound).
  • Synthesis : Synthesized via nitration of methyl-2-hydroxy benzoate, followed by condensation with thiazol derivatives .
  • Yield : High yields under optimized conditions.
  • Characterization : Confirmed via NMR, IR, and mass spectrometry .

(b) N-(3-Hydroxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-5-iodobenzofuran-2-carboxamide (Compound 34 in )

  • Structure : Benzofuran-2-carboxamide with a piperazine side chain.
  • Synthesis: Prepared via coupling of 5-iodo-benzofuran-2-carboxylic acid with an aminobutanol-piperazine intermediate.
  • Yield : 63% .
  • Melting Point : 239–240°C (HCl salt) .

Functional Group Variations

(a) N-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide ()

  • Structure: Shares the 5-nitrofuran-2-carboxamide group but replaces the thiazol-benzofuran core with an oxadiazol-phenoxy system.
  • Molecular Formula : C₁₆H₁₄N₄O₇ (MW: 374.30) .
  • Relevance : Highlights the role of the nitrofuran carboxamide in antimicrobial activity.

(b) PET Ligands with Thiazol-Carboxamide Cores ()

  • Examples : [¹⁸F]FITM, [¹¹C]ITMM, and [¹⁸F]FIMX.
  • Structure : Thiazol-4-yl linked to benzamide/pyrimidine groups.
  • Applications : Used for imaging metabotropic glutamate receptors (mGluR1/5) .

Spectroscopic Characterization

  • N-(5-Ethylamino-thiazol-2-yl)-benzofuran-carbohydrazide: ¹H NMR showed signals for benzofuran protons (δ 7.2–8.1 ppm), thiazol NH (δ 5.4 ppm), and carbohydrazide NH₂ (δ 9.8 ppm) .
  • Compound 34 : ¹³C NMR confirmed the carboxamide carbonyl at δ 167.2 ppm and benzofuran carbons at δ 110–155 ppm .

Key Research Findings

Synthetic Feasibility : Benzofuran-thiazol hybrids are consistently synthesized in moderate-to-high yields (40–76%) via coupling reactions (e.g., EDC-mediated amidation) .

Thermal Stability : Carboxamide derivatives with rigid aromatic systems (e.g., Compound 34) exhibit high melting points (>200°C), suggesting strong crystalline packing .

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